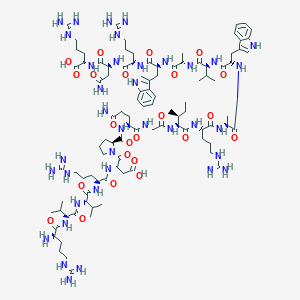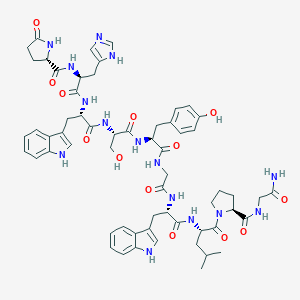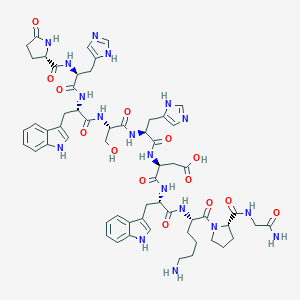
Histidylproline
Übersicht
Beschreibung
His-Pro, auch bekannt als Histidylprolin, ist ein Dipeptid, das aus den Aminosäuren Histidin und Prolin besteht. Es ist eine natürlich vorkommende Verbindung, die in verschiedenen biologischen Systemen vorkommt, darunter der Säugetierdarm, das Blut und das zentrale Nervensystem. His-Pro wurde wegen seiner potenziellen therapeutischen Anwendungen aufgrund seiner Stabilität und biologischen Aktivität untersucht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
His-Pro kann durch Hochdruck-/Temperatur-gestützte Cyclisierung von Dipeptidmethylesterhydrochlorid in Wasser synthetisiert werden. Die optimalen Bedingungen für diese Synthese umfassen einen Reaktionsdruck von 0,20 MPa, eine Reaktionszeit von 3,5 Stunden, einen Lösungs-pH-Wert von 6,0 und eine Substratkonzentration von 15 mg/ml. Dieses Verfahren liefert His-Pro mit hoher Effizienz (91,35 %) und vermeidet Racemisierung .
Industrielle Produktionsmethoden
Die industrielle Produktion von His-Pro beinhaltet typischerweise die gleiche Hochdruck-/Temperatur-gestützte Cyclisierungsmethode aufgrund ihrer schnellen, umweltfreundlichen und hocheffizienten Natur. Dieses Verfahren ist der traditionellen Methanol-Rückfluss-Cyclisierung vorzuziehen, da es nachhaltiger ist und höhere Ausbeuten liefert .
Chemische Reaktionsanalyse
Reaktionstypen
His-Pro unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: His-Pro kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen, die His-Pro beinhalten, können zur Bildung reduzierter Dipeptidderivate führen.
Substitution: His-Pro kann an Substitutionsreaktionen teilnehmen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von His-Pro zur Bildung von Histidylprolin-Diketopiperazin führen, während die Reduktion reduzierte Dipeptidderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
His-Pro hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: His-Pro wird als Modellverbindung in Studien zur Peptidsynthese und Cyclisierungsreaktionen verwendet.
Biologie: His-Pro wird hinsichtlich seiner Rolle in verschiedenen biologischen Prozessen untersucht, darunter die Neurotransmission und die Hormonregulation.
Medizin: His-Pro hat potenzielle therapeutische Anwendungen bei der Behandlung von neurodegenerativen Erkrankungen, nicht-alkoholischer Fettlebererkrankung und Diabetes. .
Wirkmechanismus
His-Pro übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus. Es kann die Blut-Hirn-Schranke überwinden und inflammatorische und Stressreaktionen beeinflussen, indem es die Nrf2-NF-κB-Signalisierungsachse modifiziert. His-Pro ist auch ein Substrat von organischen Kationentransportern, die mit Neuroprotektion in Verbindung stehen. Zusätzlich kann His-Pro die Aktivität von Gliazellen wie Mikroglia und Astrozyten modulieren, die eine Rolle bei Neuroinflammation und Neuroprotektion spielen .
Analyse Chemischer Reaktionen
Types of Reactions
His-Pro undergoes various chemical reactions, including:
Oxidation: His-Pro can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions involving His-Pro can result in the formation of reduced dipeptide derivatives.
Substitution: His-Pro can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of His-Pro can lead to the formation of histidylproline diketopiperazine, while reduction can produce reduced dipeptide derivatives .
Wissenschaftliche Forschungsanwendungen
His-Pro has a wide range of scientific research applications, including:
Chemistry: His-Pro is used as a model compound in studies of peptide synthesis and cyclization reactions.
Biology: His-Pro is studied for its role in various biological processes, including neurotransmission and hormone regulation.
Medicine: His-Pro has potential therapeutic applications in the treatment of neurodegenerative diseases, non-alcoholic fatty liver disease, and diabetes. .
Wirkmechanismus
His-Pro exerts its effects through various molecular targets and pathways. It can cross the blood-brain barrier and affect inflammatory and stress responses by modifying the Nrf2-NF-κB signaling axis. His-Pro is also a substrate of organic cation transporters, which are linked to neuroprotection. Additionally, His-Pro can modulate the activity of glial cells, such as microglia and astrocytes, which play a role in neuroinflammation and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Histidylprolin-Diketopiperazin: Ein cyclisches Dipeptid, das von His-Pro abgeleitet ist und ähnliche biologische Aktivitäten aufweist.
Prolin-Histidin: Ein weiteres Dipeptid mit ähnlicher Struktur und Eigenschaften.
L-Carnosin: Ein Dipeptid, das aus Beta-Alanin und Histidin besteht und für seine antioxidativen Eigenschaften bekannt ist.
Einzigartigkeit von His-Pro
His-Pro ist einzigartig aufgrund seiner Stabilität, seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und seiner vielfältigen biologischen Aktivitäten. Im Gegensatz zu anderen ähnlichen Verbindungen hat sich gezeigt, dass His-Pro spezifische neuroprotektive und entzündungshemmende Wirkungen hat, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c12-8(4-7-5-13-6-14-7)10(16)15-3-1-2-9(15)11(17)18/h5-6,8-9H,1-4,12H2,(H,13,14)(H,17,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCFUHAPNTYMJB-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943211 | |
| Record name | Histidylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20930-58-9 | |
| Record name | Histidylproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20930-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020930589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Histidylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549867.png)
![(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B549875.png)





